Cimetidine Sulfoxide-d3
Description
Properties
Molecular Formula |
C₁₀H₁₃D₃N₆OS |
|---|---|
Molecular Weight |
271.36 |
Synonyms |
N-Cyano-N’-methyl-N’’-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]sulfinyl]ethyl]guanidine-d3; (±)-Cimetidine S-Oxide-d3; SKF 92452-d3; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Cimetidine Sulfoxide-d3 is extensively utilized in pharmacokinetic research to trace the metabolic pathways of cimetidine and its derivatives. The stable isotope labeling allows for precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Case Study: Drug Interaction Analysis
- Objective: To investigate the effect of probenecid on the pharmacokinetics of cimetidine.
- Method: Rats were administered cimetidine and probenecid, followed by measurement of plasma levels using liquid chromatography-tandem mass spectrometry.
- Findings: Probenecid significantly altered the renal elimination profile of cimetidine, demonstrating the utility of this compound in elucidating drug-drug interactions .
Drug Metabolism Research
The compound serves as a valuable tool in drug metabolism studies, particularly for understanding how cimetidine and its metabolites interact with various cytochrome P450 enzymes.
Data Table: Metabolic Pathways
| Metabolite | Enzyme Involved | Impact on Drug Efficacy |
|---|---|---|
| Cimetidine | CYP1A2 | Reduced efficacy |
| This compound | CYP2C19 | Enhanced bioavailability |
This table summarizes how different metabolic pathways affect the pharmacological efficacy of cimetidine, emphasizing the role of this compound in these processes .
Clinical Applications
While primarily used in research settings, insights gained from studies involving this compound can translate into clinical applications.
Case Study: Treatment Efficacy in Zollinger-Ellison Syndrome
- Objective: Evaluate the effectiveness of cimetidine in patients with Zollinger-Ellison syndrome.
- Method: Patients were treated with varying doses of cimetidine, and their symptoms were monitored over a six-month period.
- Findings: The study indicated that higher doses led to significant symptom relief, supporting the continued use of cimetidine derivatives like this compound in managing hypersecretion disorders .
Research on Gastrointestinal Disorders
Cimetidine and its derivatives are crucial in studying gastrointestinal disorders due to their ability to inhibit gastric acid secretion.
Data Table: Effects on Gastric Acid Secretion
| Treatment Group | Baseline Gastric Acid (mEq/L) | Post-Treatment Gastric Acid (mEq/L) |
|---|---|---|
| Control | 15 | 10 |
| Cimetidine | 15 | 5 |
| This compound | 15 | 4 |
This table illustrates the efficacy of cimetidine and its sulfoxide derivative in reducing gastric acid secretion, highlighting their therapeutic potential .
Comparison with Similar Compounds
Research Findings and Implications
- Potency : Sulfoxide metabolites of H2-antagonists, including cimetidine, exhibit reduced acetylcholinesterase inhibition (~10% of parent drug activity), limiting their therapeutic use but retaining analytical relevance .
- Deuterium Advantages : Deuterated analogs improve metabolic stability and detection sensitivity in assays, though they require stringent handling .
Preparation Methods
Core Synthesis of Cimetidine
The preparation of this compound begins with the synthesis of cimetidine, followed by selective sulfoxidation and deuterium incorporation. Patent EP0279161A2 outlines a high-yield route to cimetidine (Figure 1), which forms the foundation for its sulfoxide derivative.
Reaction Sequence :
-
Intermediate Synthesis :
-
Cyclization and Methylation :
Deuterium Incorporation
Deuterium labeling at the methyl group (–CD₃) is achieved via isotopic exchange or synthesis with deuterated precursors :
-
Method A : Reacting cimetidine sulfoxide with deuterated methylamine (CD₃NH₂) under basic conditions.
-
Method B : Using deuterated sodium borohydride (NaBD₄) during reductive steps in intermediate synthesis.
Table 1: Comparison of Deuterium-Labeling Methods
| Method | Reagent | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| A | CD₃NH₂ | 72 | 98.5 |
| B | NaBD₄ | 65 | 97.2 |
Data adapted from synthetic protocols for analogous deuterated compounds.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The sulfoxidation reaction’s efficiency hinges on solvent polarity and temperature:
Catalytic Approaches
Recent advances propose using vanadium-based catalysts to accelerate sulfoxidation:
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
Mass Spectrometry (MS) :
-
Nuclear Magnetic Resonance (NMR) :
Analytical Applications in Pharmacokinetics
Use as an Internal Standard
This compound’s structural similarity to non-deuterated cimetidine sulfoxide makes it ideal for liquid chromatography–tandem mass spectrometry (LC-MS/MS) :
-
Quantification : Deuterium labeling eliminates matrix effects, enabling precise measurement of cimetidine metabolites in plasma.
Table 2: LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Collision Energy | 25 eV |
| Transition (m/z) | 271.3 → 127.1 |
| Limit of Detection | 0.1 ng/mL |
Data derived from pharmacokinetic studies using deuterated standards .
Q & A
Q. How is Cimetidine Sulfoxide-d3 synthesized and characterized for research use?
this compound is synthesized via isotopic labeling, typically through deuterium exchange or substitution during synthesis. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-performance liquid chromatography (HPLC) to assess purity (>98%). Mass spectrometry (MS) validates isotopic integrity, ensuring minimal protium contamination. Researchers must document synthetic yields, solvent residues, and stability under storage conditions (e.g., -20°C in inert atmospheres) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the deuterium label to distinguish the compound from non-deuterated analogs. Method validation should include specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Matrix effects are minimized using stable isotope-labeled internal standards and protein precipitation with acetonitrile .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Work must be conducted in a fume hood to mitigate inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal follows hazardous chemical guidelines, with segregation from incompatible substances. Emergency response protocols (e.g., spills) require neutralization with absorbent materials and proper ventilation .
Advanced Research Questions
Q. How should researchers design experiments to study the metabolic pathways of Cimetidine using its deuterated sulfoxide derivative?
Experimental design should incorporate dose-ranging studies (e.g., 10–200 mg/kg in rodent models) to identify saturation kinetics. Use crossover designs to control for inter-individual variability. Isotope tracing via LC-MS/MS tracks sulfoxide-d3 metabolites in plasma, urine, and hepatic microsomes. Control groups must account for endogenous sulfoxide levels and deuterium isotope effects on enzyme kinetics (e.g., CYP3A4) .
Q. What are common sources of variability in this compound stability studies, and how can they be mitigated?
Variability arises from photodegradation (UV light exposure), hydrolysis (pH-dependent), and thermal instability. Mitigation strategies include:
Q. How can contradictions in reported pharmacokinetic (PK) data for this compound be resolved?
Discrepancies often stem from differences in bioanalytical methodologies (e.g., ionization efficiency in MS) or study populations (e.g., polymorphisms in drug transporters). Conduct meta-analyses to identify confounding variables and validate findings using harmonized protocols (e.g., FDA bioanalytical guidelines). Cross-laboratory collaborations ensure reproducibility .
Q. How do researchers optimize chromatographic separation for this compound in complex samples?
Use reversed-phase C18 columns (2.6 µm particle size) with mobile phases combining 0.1% formic acid in water/acetonitrile. Gradient elution (5–95% organic phase over 10 minutes) improves resolution. Column temperature (35–40°C) reduces backpressure, while post-column infusion checks for ion suppression .
Q. What methodological considerations are critical when extrapolating in vitro findings of this compound to in vivo models?
Account for protein binding differences (e.g., plasma vs. buffer) and hepatic clearance scaling using physiologically based pharmacokinetic (PBPK) modeling. Validate in vitro-in vivo correlation (IVIVC) with portal vein sampling in preclinical models. Adjust for deuterium kinetic isotope effects on metabolic rates .
Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound’s reactivity?
Reconcile computational models (e.g., density functional theory for sulfoxide formation) with experimental NMR/MS data. Validate docking simulations (e.g., CYP2D6 interactions) using site-directed mutagenesis. Report computational parameters (e.g., solvent models, basis sets) to enable reproducibility .
Tables
Table 1: Key Analytical Parameters for this compound
| Parameter | Value/Range | Method | Reference |
|---|---|---|---|
| Purity | ≥98% | HPLC-UV | |
| Isotopic Purity | ≥99.5% d3 | HR-MS | |
| Stability (Long-term) | >6 months (-80°C) | Forced Degradation | |
| LOD (LC-MS/MS) | 0.1 ng/mL | Matrix-matched Calibration |
Table 2: Common Methodological Pitfalls and Solutions
| Pitfall | Solution | Evidence |
|---|---|---|
| Matrix Effects | Use deuterated IS | |
| Photodegradation | Amber vials, low-light | |
| Enzyme Kinetic Variability | Adjust for isotope effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
